molecular formula C21H28O5 B1240119 Aldosterone hemiacetal CAS No. 6251-69-0

Aldosterone hemiacetal

Cat. No. B1240119
CAS RN: 6251-69-0
M. Wt: 360.4 g/mol
InChI Key: QUQBHBRVKLEOEI-UBWIUKTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldosterone hemiacetal is a 3-oxo-Delta(4) steroid, a 21-hydroxy steroid, a 20-oxo steroid and a primary alpha-hydroxy ketone. It derives from an aldosterone.

Scientific Research Applications

  • Aldosterone in Cardiovascular and Renal Systems :

    • Aldosterone is essential in regulating sodium homeostasis, impacting blood volume and pressure. Its imbalance can lead to conditions like hypotension or hypertension, contributing to renal disease, stroke, and heart failure (Bollag, 2014).
    • The hormone plays a critical role in cardiovascular disorders. High levels of aldosterone are linked to structural remodeling and collagen synthesis in the heart, indicating its involvement in heart failure (Cannavo et al., 2018).
    • Aldosterone's interaction with its receptor (the mineralocorticoid receptor) activates cellular pathways in the cardiovascular system, regulating cell function and growth in fibroblasts, cardiomyocytes, and vascular cells (Cannavo et al., 2019).
  • Impact on Kidney Function and Pathophysiology :

    • Beyond its well-known role in sodium reabsorption in the kidney, aldosterone influences renal inflammatory and fibrotic processes. It is implicated in conditions like podocyte injury and mesangial cell proliferation (Briet & Schiffrin, 2010).
    • Aldosterone's effects on the kidney and cardiovascular system can have pathophysiological consequences, especially in the presence of a high salt intake (Brown, 2005).
  • Aldosterone in Hypertension and Inflammation :

    • Aldosterone plays a role in hypertension and inflammation, affecting blood vessels, and contributing to end-organ damage. Its excess can aggravate vascular abnormalities like endothelial dysfunction and vascular remodeling (Ferreira et al., 2020).
    • The hormone's mineralocorticoid activity is crucial for blood pressure homeostasis and cardiac function. Its pathological effects include hypertrophic and fibrotic impacts on the cardiovascular system (Connell & Davies, 2005).
  • Research on Aldosterone Antagonists :

    • Studies on aldosterone antagonists like spironolactone reveal their potential in treating cardiovascular diseases. These antagonists can block the harmful effects of aldosterone, suggesting therapeutic applications in conditions like heart failure and hypertension (Nappi & Sieg, 2011).

properties

CAS RN

6251-69-0

Product Name

Aldosterone hemiacetal

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one

InChI

InChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1

InChI Key

QUQBHBRVKLEOEI-UBWIUKTRSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O

SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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